REACTION_CXSMILES
|
C(OC([NH:8][C@H:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C@H:10]1[C:15]([OH:17])=O)=O)(C)(C)C.[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH2:32])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1.CCN=C=NCCCN(C)C.FC(F)(F)C(O)=O.[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+]>N1C=CC=CC=1.O.C(Cl)Cl.CO.CCOC(C)=O>[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+:55].[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH:32][C:15]([CH:10]3[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]3[NH2:8])=[O:17])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1 |f:4.5.6,12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H]1[C@@H](CCCC1)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)N
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the slightly turbid pale orange solution was stirred at RT for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
STIRRING
|
Details
|
The mixture was shaken
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil which
|
Type
|
WAIT
|
Details
|
was placed under high vacuum for 4 hr
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
the slurry instantly dissolved
|
Type
|
CUSTOM
|
Details
|
to form a clear orange solution
|
Type
|
STIRRING
|
Details
|
The solution was stirred at RT for 45 min
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown residue
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped from toluene (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
ADDITION
|
Details
|
was added drop-wise to the aqueous solution
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)NC(=O)C1C(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([NH:8][C@H:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C@H:10]1[C:15]([OH:17])=O)=O)(C)(C)C.[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH2:32])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1.CCN=C=NCCCN(C)C.FC(F)(F)C(O)=O.[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+]>N1C=CC=CC=1.O.C(Cl)Cl.CO.CCOC(C)=O>[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+:55].[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH:32][C:15]([CH:10]3[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]3[NH2:8])=[O:17])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1 |f:4.5.6,12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H]1[C@@H](CCCC1)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)N
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the slightly turbid pale orange solution was stirred at RT for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
STIRRING
|
Details
|
The mixture was shaken
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil which
|
Type
|
WAIT
|
Details
|
was placed under high vacuum for 4 hr
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
the slurry instantly dissolved
|
Type
|
CUSTOM
|
Details
|
to form a clear orange solution
|
Type
|
STIRRING
|
Details
|
The solution was stirred at RT for 45 min
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown residue
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped from toluene (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
ADDITION
|
Details
|
was added drop-wise to the aqueous solution
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)NC(=O)C1C(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |